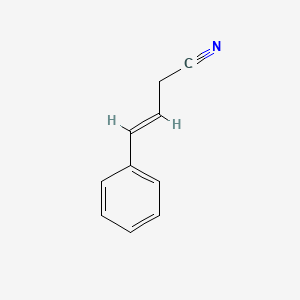

(E)-4-phenylbut-3-enenitrile

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H9N |

|---|---|

Molekulargewicht |

143.18 g/mol |

IUPAC-Name |

(E)-4-phenylbut-3-enenitrile |

InChI |

InChI=1S/C10H9N/c11-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5H2/b8-4+ |

InChI-Schlüssel |

CQWHLNCODHOFCT-XBXARRHUSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)/C=C/CC#N |

Kanonische SMILES |

C1=CC=C(C=C1)C=CCC#N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Comprehensive Technical Guide: (E)-4-phenylbut-3-enenitrile in Advanced Organic Synthesis

Executive Summary

(E)-4-phenylbut-3-enenitrile (CAS: 20068-10-4)[1], commonly referred to as trans-cinnamyl cyanide, is a highly versatile

Physicochemical Profiling

Understanding the baseline properties of (E)-4-phenylbut-3-enenitrile is essential for predicting its behavior in biphasic reactions and chromatographic purifications.

| Property | Value | Clinical/Synthetic Relevance |

| Chemical Name | (E)-4-phenylbut-3-enenitrile | Core structural identity[1]. |

| CAS Registry Number | 20068-10-4 | Unique identifier for procurement and safety tracking[1]. |

| Molecular Formula | C10H9N | Defines stoichiometric calculations for scale-up. |

| Molecular Weight | 143.19 g/mol | Essential for molarity and yield tracking[1]. |

| Appearance | Colorless to pale yellow oil | Visual indicator of purity; yellowing suggests oxidation. |

| LogP (estimated) | ~2.1 - 2.5 | Indicates lipophilicity; requires non-polar extraction solvents. |

| Solubility | Soluble in DCM, THF, EtOH | Insoluble in water, facilitating aqueous workup separation. |

Mechanistic Synthesis Pathways

Photo-Promoted Decarboxylative Cyanomethylation

Traditional cyanation often relies on highly toxic cyanide salts. A modern, greener approach involves the visible-light-induced decarboxylative cyanoalkylation of cinnamic acid using iodoacetonitrile (ICH2CN) ()[2]. This method is uniquely advantageous because it is photocatalyst-free and operates under mild conditions.

Causality & Mechanism:

The reaction utilizes K2CO3 to deprotonate cinnamic acid, forming a more electron-rich cinnamate that is highly susceptible to radical addition[2]. Blue LED irradiation homolytically cleaves the weak C-I bond of ICH2CN, generating a highly reactive cyanomethyl radical (•CH2CN)[2]. This radical attacks the cinnamate double bond. Subsequent single-electron transfer (SET) and decarboxylation (-CO2) drive the reaction forward, irreversibly forming the

Caption: Photoredox-driven decarboxylative cyanomethylation mechanism yielding the target nitrile.

Palladium-Catalyzed Allylic Cyanation

For stereoretentive synthesis from allylic alcohols, Palladium-catalyzed cyanation of cinnamyl carbonates is the gold standard.

Causality & Mechanism: Using cinnamyl methyl carbonate instead of cinnamyl acetate is a deliberate choice: the oxidative addition of Pd(0) to the carbonate releases CO2 gas and methoxide[3]. This irreversible gas evolution prevents the back-reaction. Trimethylsilyl cyanide (TMSCN) is selected over NaCN/KCN because it slowly releases cyanide upon transmetalation, preventing the "cyanide poisoning" of the Pd catalyst (where excess CN- coordinates tightly to Pd, rendering it inactive)[3].

Caption: Pd-catalyzed allylic cyanation workflow utilizing TMSCN and cinnamyl carbonate.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in quality control steps guarantee that the chemist can verify success at each stage.

Protocol A: Catalyst-Free Photochemical Synthesis

Reference Standard: Adapted from the methodology by Pan et al. ()[2].

-

Reagent Preparation: In a flame-dried Schlenk tube, add cinnamic acid (1.0 equiv) and anhydrous K2CO3 (2.0 equiv). Causality: K2CO3 must be anhydrous to prevent premature hydrolysis of the ICH2CN reagent.

-

Solvent Addition: Add a degassed mixture of THF/H2O (4:1 v/v). Causality: Degassing via freeze-pump-thaw removes dissolved oxygen, a known triplet quencher that terminates radical chain reactions.

-

Initiator Addition: Inject iodoacetonitrile (ICH2CN, 2.0 equiv) under an argon atmosphere.

-

Irradiation: Stir the mixture at room temperature under irradiation from a 20 W Blue LED (460–470 nm) for 24-28 hours[2].

-

In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 8:2). The disappearance of the UV-active cinnamic acid spot and the appearance of a higher Rf product spot validates reaction progress.

-

Workup: Quench with saturated aqueous Na2S2O3 to neutralize any residual iodine species. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine to remove water-soluble impurities and dry over MgSO4.

-

Purification: Concentrate under reduced pressure and purify via flash column chromatography to yield pure (E)-4-phenylbut-3-enenitrile.

Protocol B: Electrochemical Hydrocyanation of Phenylallene

Reference Standard: Adapted from the dual electrocatalysis methodology ()[4].

-

Cell Setup: Equip an undivided electrochemical cell with a carbon anode and a platinum cathode[4]. Causality: Platinum provides a low overpotential for proton reduction, while carbon is robust against anodic oxidation.

-

Electrolyte Solution: Dissolve phenylallene (1.0 equiv), TMSCN (2.0 equiv), PhSiH3 (1.1 equiv), and TBABF4 (supporting electrolyte) in DMF[4].

-

Catalyst Loading: Add Cobalt and Copper co-catalysts (e.g., Cu(OTf)2)[4]. Causality: Dual catalysis separates the hydrogen atom transfer (HAT) cycle (Co) from the cyanation cycle (Cu), preventing cross-reactivity and ensuring regioselectivity.

-

Electrolysis: Apply a constant cell voltage (Ucell = 2.3 V) at 0 °C[4].

-

Isolation: After passing the required charge (monitored via coulometry), dilute with diethyl ether, wash with water, and purify via chromatography[4].

Applications in Drug Development

(E)-4-phenylbut-3-enenitrile is not merely an end-product; it is a highly reactive intermediate with profound implications in medicinal chemistry:

-

GABAergic Therapeutics: The nitrile group can be hydrolyzed to a carboxylic acid, and the alkene can be functionalized (e.g., via hydroamination) to yield

-amino butyric acid (GABA) derivatives. These derivatives are structural analogs of Phenibut and Baclofen, which are critical in treating spasticity and anxiety. -

Heterocyclic Scaffolds: The

-unsaturated nitrile undergoes formal cycloadditions to generate functionalized pyrrolidines and piperidines, which are ubiquitous pharmacophores in modern drug discovery.

References

-

Photo-Promoted Decarboxylative Alkylation of α,β-Unsaturated Carboxylic Acids with ICH2CN for the Synthesis of β,γ-Unsaturated Nitriles Source: Organic Letters (ACS Publications) URL:[Link]

-

Dual Electrocatalysis Enables Enantioselective Hydrocyanation of Conjugated Alkenes Source: Nature Communications URL:[Link]

-

Cu-catalyzed cyanomethylation of imines and α,β-alkenes with acetonitrile and its derivatives Source: RSC Advances URL:[Link]

Sources

- 1. (E)-4-苯基丁-3-腈 | (E)-4-Phenylbut-3-enenitrile | 20068-10-4 - 乐研试剂 [leyan.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chloro(triphenylphosphine)[cis-5-carbomethoxy-(1,2,3-η)-cyclohexenyl]palladium(II) - CAS号 125902-58-1 - 摩熵化学 [molaid.com]

- 4. Dual Electrocatalysis Enables Enantioselective Hydrocyanation of Conjugated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Structural and Reactivity Divergence of Cinnamyl Cyanide vs. Cinnamonitrile

This in-depth technical guide provides a rigorous comparison between Cinnamyl Cyanide and Cinnamonitrile , addressing their structural, synthetic, and reactive divergences. It clarifies critical nomenclature confusion often found in commercial catalogs and establishes a definitive reference for researchers.

Executive Summary & Nomenclature Clarification

In drug development and organic synthesis, precise identification of starting materials is paramount. A common nomenclature trap exists between Cinnamyl Cyanide and Cinnamonitrile . While often conflated in commercial databases, they are chemically distinct entities with different carbon chain lengths, electronic properties, and reactivity profiles.

-

Cinnamonitrile (3-Phenylacrylonitrile): The conjugated analog where the nitrile is attached directly to the vinyl group. It is a Michael acceptor.

-

Cinnamyl Cyanide (4-Phenylbut-3-enenitrile): The homologated analog containing a methylene spacer between the vinyl group and the nitrile. It acts as a kinetic product prone to isomerization.

| Feature | Cinnamonitrile | Cinnamyl Cyanide |

| IUPAC Name | (E)-3-Phenylprop-2-enenitrile | (E)-4-Phenylbut-3-enenitrile |

| Common Synonyms | Styryl cyanide, Cinnamalva | Styrylacetonitrile |

| CAS Number | 1885-38-7 (trans) | 20068-10-4 (trans) |

| Formula | ||

| Structure | ||

| Electronic State | Conjugated ( | Non-Conjugated (Broken |

Structural & Electronic Characterization

Molecular Orbital Perspective

The fundamental difference lies in the continuity of the

-

Cinnamonitrile: Possesses an extended conjugated system involving the phenyl ring, the alkene, and the nitrile group.[1] The LUMO is lowered, making the

-carbon highly electrophilic (susceptible to nucleophilic attack). -

Cinnamyl Cyanide: The conjugation is interrupted by the

hybridized methylene (

Stability and Isomerization

Cinnamyl cyanide is the kinetic product of nucleophilic substitution on cinnamyl chloride. However, it is thermodynamically less stable than cinnamonitrile derivatives due to the lack of extended conjugation. Under basic conditions, cinnamyl cyanide undergoes a base-catalyzed prototropic shift (isomerization) to form the conjugated isomer (4-phenylbut-2-enenitrile) or polymerize, depending on conditions.

Synthetic Pathways[2][3]

The synthesis of these two compounds requires distinct strategies to avoid cross-contamination or unwanted isomerization.

Cinnamonitrile Synthesis (Thermodynamic Route)

Typically synthesized via the Knoevenagel Condensation or Aldol-type condensation of benzaldehyde and acetonitrile (or cyanoacetic acid followed by decarboxylation). This route ensures the formation of the thermodynamically stable conjugated system.

Cinnamyl Cyanide Synthesis (Kinetic Route)

Synthesized via Nucleophilic Substitution (

Figure 1: Distinct synthetic pathways for Cinnamonitrile and Cinnamyl Cyanide. Note the potential for isomerization if basic conditions are applied to Cinnamyl Cyanide.

Reactivity Profile & Mechanism[5]

The reactivity of these molecules dictates their use as intermediates in drug development.[2]

Cinnamonitrile: The Michael Acceptor

Due to the

-

Nucleophiles (Nu-): Attack the

-carbon (C3). -

Reaction Type: 1,4-Addition (Conjugate Addition).

-

Application: Synthesis of

-substituted hydrocinnamonitriles (e.g., GABA analogs).

Cinnamyl Cyanide: The Active Methylene

Cinnamyl cyanide reacts primarily at the

-

Bases: Deprotonate the

-carbon to form a resonance-stabilized carbanion. -

Electrophiles (E+): Attack the

-carbon (Alkylation). -

Isomerization: In the presence of base, the double bond migrates into conjugation with the nitrile.

Figure 2: Divergent reactivity profiles. Cinnamonitrile undergoes addition, while Cinnamyl Cyanide undergoes deprotonation/alkylation or isomerization.

Spectroscopic Fingerprinting

Distinguishing these two compounds requires careful analysis of IR and NMR data, particularly focusing on the nitrile stretch and the methylene signals.

| Spectroscopy | Parameter | Cinnamonitrile ( | Cinnamyl Cyanide ( |

| IR (Infrared) | ~2210 - 2220 cm⁻¹ (Lower frequency due to conjugation) | ~2250 - 2260 cm⁻¹ (Standard aliphatic nitrile frequency) | |

| ~1620 cm⁻¹ (Strong, conjugated) | ~1640 cm⁻¹ (Isolated alkene) | ||

| ¹H NMR | Vinyl Protons | Two doublets (trans, | Multiplet (complex splitting) |

| Methylene ( | Absent | Doublet at | |

| ¹³C NMR | Nitrile Carbon | ||

| Methylene Carbon | Absent | Present at |

Safety & Toxicology

Metabolic Fate

-

Cinnamonitrile: Metabolized primarily via the cinnamaldehyde pathway . It can undergo

-oxidation to benzoic acid derivatives. The nitrile group is relatively stable but can release cyanide ions slowly via oxidative metabolism (P450 mediated -

Cinnamyl Cyanide: The presence of the methylene group allows for facile hydroxylation at the

-position. This

Handling Precautions

-

Cinnamyl Cyanide: Treat as a potent cyanide source. Avoid acidic conditions (risk of HCN gas) and strong bases (risk of exothermic polymerization/isomerization).

-

Cinnamonitrile: Severe skin irritant and sensitizer. While less prone to rapid cyanide release, it is toxic by ingestion and dermal absorption.

References

-

CymitQuimica. (2024). (2E)-3-Phenyl-2-propenenitrile (Cinnamyl Cyanide) Product Data. Link(Note: Illustrates commercial synonym confusion).

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 4-phenylbut-3-enenitrile. NIST Chemistry WebBook. Link

-

GuideChem. (2024). Cinnamonitrile Properties and Synthesis. Link

-

Santa Cruz Biotechnology. (2024). (E)-2-Oxo-4-phenylbut-3-enenitrile and related Cinnamyl derivatives. Link

-

PubChem. (2024). Compound Summary: Cinnamonitrile (CAS 1885-38-7).[3] National Center for Biotechnology Information. Link

-

ScienceDirect. (2008). Modern Strategies in Electroorganic Synthesis: Cyanation of Cinnamyl Chloride. Chemical Reviews. Link

-

BenchChem. (2025).[2] Comparative Analysis of Nitrile Reactivity. Link

Sources

Comprehensive Technical Guide to 4-Phenylbut-3-enenitrile: CAS Identification, Mechanistic Synthesis, and Analytical Profiling

Executive Summary

4-Phenylbut-3-enenitrile, frequently referred to in literature as cinnamyl cyanide, is a highly versatile

Chemical Identity and CAS Nomenclature

The nomenclature of allylic nitriles often leads to database confusion. While cinnamonitrile (Ph-CH=CH-CN) is an

Table 1: CAS Registry Numbers for 4-Phenylbut-3-enenitrile and Key Derivatives

| Compound Name | Structural Feature | CAS Number | Molecular Formula |

| (E)-4-phenylbut-3-enenitrile | Unsubstituted core (trans) | 20068-10-4 | C |

| (E)-2-Oxo-4-phenylbut-3-enenitrile | Carbonyl at C2 | 60299-77-6 | C |

| (S)-2-Hydroxy-4-phenyl-3-butenenitrile | Hydroxyl at C2 (chiral) | 132617-10-8 | C |

| 2,2-dimethyl-4-phenylbut-3-enenitrile | Gem-dimethyl at C2 | 192928-71-5 | C |

Data supported by chemical registry databases[2],[3],[4],[1].

Mechanistic Pathways for Synthesis

The synthesis of 4-phenylbut-3-enenitrile relies on the stereoselective formation of the C-C bond while maintaining the trans-geometry of the alkene. Modern approaches utilize transition-metal catalysis to achieve high regioselectivity and yield, avoiding the thermodynamic isomerization to the conjugated

Pathway A: Palladium-Catalyzed Decarboxylative Cyanation

Allylic carbonates, such as cinnamyl methyl carbonate, undergo efficient cyanation using catalytic Pd(PPh

Pathway B: Dual Electrocatalytic Hydrocyanation Recent advancements have introduced dual electrocatalysis for the hydrocyanation of phenylallenes. Utilizing a Cobalt/Copper dual-catalyst system, phenylallene is converted directly to cinnamyl cyanide. The Co-catalyst mediates a hydrogen atom transfer (HAT) to form a highly stable allyl radical, which is subsequently captured by a Cu(II)-CN species, yielding the product with exquisite regioselectivity[6].

Fig 1: Primary synthetic pathways for (E)-4-phenylbut-3-enenitrile.

Analytical Identification (NMR Profiling)

To verify the successful synthesis and isolation of CAS 20068-10-4, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard[7]. The presence of the methylene spacer (-CH

Table 2: Expected H NMR Spectral Data (CDCl , 400 MHz)

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( | Integration |

| Aromatic (Ar-H) | 7.28 - 7.45 | Multiplet (m) | N/A | 5H |

| Olefinic (Ph-CH=) | 6.77 | Doublet (d) | ~15.9 Hz (trans) | 1H |

| Olefinic (=CH-CH | 6.04 - 6.20 | Doublet of triplets (dt) | ~15.9 Hz, 6.0 Hz | 1H |

| Methylene (-CH | 3.25 - 3.35 | Doublet (d) | ~6.0 Hz | 2H |

Expert Insight: The large coupling constant (

Experimental Protocol: Pd-Catalyzed Synthesis

The following methodology outlines a robust, self-validating synthesis of (E)-4-phenylbut-3-enenitrile via decarboxylative cyanation[5].

Reagents & Equipment:

-

Cinnamyl methyl carbonate (1.0 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

) -

Trimethylsilyl cyanide (TMSCN) (1.2 mmol)

-

Anhydrous Tetrahydrofuran (THF) (5.0 mL)

-

Flame-dried Schlenk flask, argon manifold.

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with argon three times to ensure a strictly anhydrous and oxygen-free environment.

-

Catalyst Loading: Add 5 mol% of Pd(PPh

)-

Causality: Pd(0) is highly sensitive to oxidation; handling under argon prevents the formation of inactive Pd(II) oxides, ensuring the catalytic cycle initiates efficiently.

-

-

Substrate Addition: Dissolve cinnamyl methyl carbonate (1.0 mmol) in 5.0 mL of anhydrous THF and transfer it to the Schlenk flask via a gas-tight syringe.

-

Cyanation: Dropwise add TMSCN (1.2 mmol) to the stirring solution at room temperature.

-

Safety Note: TMSCN is highly toxic and volatile; this step must be performed in a certified, well-ventilated fume hood.

-

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 65°C) for 3 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (9:1) eluent until the starting material is fully consumed.

-

Quenching & Workup: Cool the mixture to room temperature and carefully quench with 10 mL of saturated aqueous NaHCO

. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO -

Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield pure (E)-4-phenylbut-3-enenitrile (CAS 20068-10-4) as a pale yellow oil.

References

-

Guidechem. "(E)-2-Oxo-4-phenylbut-3-enenitrile 60299-77-6". Guidechem Database. 2

-

ChemicalBook. "[S,(-)]-2-Hydroxy-4-phenyl-3-butenenitrile CAS". ChemicalBook. 3

-

Smolecule. "Buy 2,2-dimethyl-4-phenylbut-3-enenitrile | 192928-71-5". Smolecule. 4

-

Leyan. "(E)-4-苯基丁-3-腈 | (E)-4-Phenylbut-3-enenitrile | 20068-10-4". Leyan Reagents.1

-

ACS Organic Letters. "Photo-Promoted Decarboxylative Alkylation of α,β-Unsaturated Carboxylic Acids with ICH2CN for the Synthesis of β,γ-Unsaturated Nitriles". ACS Publications. 5

-

NIH PubMed Central. "Dual Electrocatalysis Enables Enantioselective Hydrocyanation of Conjugated Alkenes". National Institutes of Health. 6

-

Beilstein Journals. "Regioselective formal hydrocyanation of allenes: synthesis of β,γ-unsaturated nitriles". Beilstein Journal of Organic Chemistry. 7

Sources

- 1. (E)-4-苯基丁-3-腈 | (E)-4-Phenylbut-3-enenitrile | 20068-10-4 - 乐研试剂 [leyan.com]

- 2. Page loading... [wap.guidechem.com]

- 3. [S,(-)]-2-Hydroxy-4-phenyl-3-butenenitrile CAS#: 132617-10-8 [m.chemicalbook.com]

- 4. Buy 2,2-dimethyl-4-phenylbut-3-enenitrile | 192928-71-5 [smolecule.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Dual Electrocatalysis Enables Enantioselective Hydrocyanation of Conjugated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beilstein-journals.org [beilstein-journals.org]

Definitive Guide to Styrylacetonitrile & 4-phenylbut-3-enenitrile: Nomenclature, Synthesis, and Pharmaceutical Utility

Nomenclature & Chemical Identity: Resolving the Ambiguity

In high-precision chemical sourcing and drug development, nomenclature ambiguity can lead to costly experimental errors. The terms Styrylacetonitrile and 4-phenylbut-3-enenitrile refer to the same chemical entity (

-

Styrylacetonitrile: A trivial name derived from the constituent groups. "Styryl" refers to the

moiety, and "acetonitrile" refers to the -

4-phenylbut-3-enenitrile: The systematic IUPAC name. It prioritizes the nitrile group (

) and numbers the carbon chain to include the alkene unsaturation (

Chemical Identity Table[1][2]

| Property | Specification |

| IUPAC Name | (E)-4-phenylbut-3-enenitrile |

| Common Synonyms | Styrylacetonitrile; Cinnamyl cyanide; Cinnamonitrile (incorrect*, see note) |

| CAS Number | 20068-09-1 (Z-isomer) / 20068-10-4 (E-isomer) / 14377-68-5 (Unspecified) |

| Molecular Formula | |

| Molecular Weight | 143.19 g/mol |

| SMILES | C1=CC=C(C=C1)C=CCC#N |

> Critical Distinction: Do not confuse with Cinnamonitrile (3-phenylacrylonitrile,

Structural Analysis (Graphviz)

Figure 1: Structural decomposition of 4-phenylbut-3-enenitrile showing the connectivity that defines its reactivity.

Synthesis Protocols

The synthesis of 4-phenylbut-3-enenitrile is primarily achieved through nucleophilic substitution on cinnamyl halides. The choice of protocol depends on scale and available equipment.

Protocol A: Phase Transfer Catalyzed (PTC) Cyanation

Best for: Industrial scale-up, cost-efficiency, and high throughput.

This method utilizes a biphasic system (Organic/Aqueous) to mitigate the solubility mismatch between the organic halide and the inorganic cyanide salt.

Reagents:

-

Substrate: Cinnamyl Chloride (

) -

Nucleophile: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) [1.5 equiv]

-

Catalyst: Tetrabutylammonium Bromide (TBAB) [0.05 equiv]

-

Solvent: Toluene / Water (1:1 v/v)

Step-by-Step Methodology:

-

Preparation: Dissolve Cinnamyl Chloride (10 mmol) in Toluene (20 mL).

-

Aqueous Phase: Prepare a saturated solution of NaCN (15 mmol) in water (20 mL). Caution: Perform in a well-ventilated fume hood.

-

Initiation: Add the aqueous cyanide solution to the toluene mixture. Add TBAB (0.5 mmol).

-

Reaction: Stir vigorously at 60°C for 4–6 hours. The PTC transports

ions into the organic layer, displacing the chloride. -

Work-up: Separate the organic layer. Wash with water (2x) and brine (1x). Dry over

and concentrate in vacuo. -

Purification: Distillation under reduced pressure or column chromatography (Hexane/EtOAc 9:1) to isolate the product.[1][2][3]

Mechanistic Insight:

The reaction proceeds via an

Protocol B: Nickel-Catalyzed Cyanation

Best for: High-value synthesis, avoiding toxic cyanide salts in bulk.

A modern approach using zinc cyanide and a nickel catalyst, often used when functional group tolerance is critical.

Reagents:

Synthesis Pathway Diagram[7]

Figure 2: Synthetic route from Cinnamyl Alcohol to 4-phenylbut-3-enenitrile, highlighting the regioselectivity challenge.

Pharmaceutical Applications & Reactivity[8][9][10][11]

4-phenylbut-3-enenitrile serves as a "masked" homoallylic acid and a versatile

A. Precursor to 4-Phenylbutyric Acid (4-PBA)

The most significant application is the synthesis of 4-Phenylbutyric Acid (Trade name: Buphenyl), a drug used for urea cycle disorders and investigated as a chemical chaperone for cystic fibrosis and ER stress reduction.

-

Pathway:

-

Hydrogenation: 4-phenylbut-3-enenitrile

4-phenylbutyronitrile. -

Hydrolysis: 4-phenylbutyronitrile

4-Phenylbutyric Acid.

-

B. Heterocyclic Scaffold Construction

The alkene-nitrile motif allows for "one-pot" cyclizations to form nitrogen heterocycles, which are ubiquitous in alkaloids and synthetic drugs.

-

Isoquinoline Synthesis: Acid-catalyzed cyclization (Ritter-type or Friedel-Crafts) can close the ring onto the phenyl group, forming isoquinoline derivatives.

-

Pyridone Synthesis: Reaction with active methylene compounds (e.g., cyanoacetamide) yields substituted pyridones.

Metabolic & Reactivity Logic

Figure 3: Divergent synthesis pathways from the 4-phenylbut-3-enenitrile core.

Safety & Handling (E-E-A-T)

Working with nitriles and cyanide precursors requires strict adherence to safety protocols.

-

Cyanide Hazard: If using Protocol A (NaCN), never acidify the reaction mixture until the cyanide has been quenched (oxidized with bleach). Acidification releases lethal HCN gas.

-

Skin Absorption: Styrylacetonitrile is lipophilic and can penetrate skin. Wear permeation-resistant gloves (Nitrile/Neoprene) and a lab coat.

-

Waste Disposal: All aqueous waste from Protocol A must be treated with sodium hypochlorite (bleach) at pH > 10 to destroy residual cyanide before disposal.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5352668, (E)-4-Phenylbut-3-enenitrile. Retrieved from [Link]

-

V & V Pharma Industries. (2024). 4-Phenylbutyric Acid: Applications in Pharmaceutical Intermediates. Retrieved from [Link]

Sources

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. US4429145A - Preparation of trimethylsilyl cyanide - Google Patents [patents.google.com]

- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 4. 2-((4-methoxyphenyl)amino)-4-phenylbut-3-enenitrile - CAS号 14636-31-8 - 摩熵化学 [molaid.com]

(E)-4-phenylbut-3-enenitrile molecular weight and formula

[1]

Executive Summary & Compound Identity

(E)-4-Phenylbut-3-enenitrile is a

Nomenclature & Identification

| Property | Detail |

| IUPAC Name | (E)-4-Phenylbut-3-enenitrile |

| Common Names | Styrylacetonitrile; Cinnamyl cyanide; (E)-3-Phenylallyl cyanide |

| CAS Number | 4360-47-8 (Note: Databases often conflate this with cinnamonitrile; verify structure before purchase) |

| Molecular Formula | |

| Molecular Weight | 143.19 g/mol |

| SMILES | N#CC\C=C\c1ccccc1 |

Physicochemical Properties

| Parameter | Value |

| Physical State | White crystalline solid (highly pure) or colorless to pale yellow oil |

| Melting Point | 51–53 °C |

| Boiling Point | ~130–135 °C at 10 mmHg |

| Solubility | Soluble in |

| Stability | Stable under standard conditions; store at 2–8 °C; avoid strong oxidizers and bases |

Synthesis & Production Protocols

Method A: Nucleophilic Substitution (Classic Route)

This method utilizes cinnamyl chloride and a cyanide source. It is robust but requires careful handling of cyanide salts.

Reaction:

Protocol:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagents: Add trans-cinnamyl chloride (15.3 g, 100 mmol) and NaCN (5.88 g, 120 mmol) to a mixture of acetone/water (4:1 v/v, 100 mL).

-

Catalyst: Add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (1 mol%) to suppress the formation of the branched isomer (SN2' product).

-

Reaction: Heat the mixture to mild reflux (60 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).

-

Workup: Cool to room temperature. Dilute with water (200 mL) and extract with diethyl ether (

mL). -

Purification: Wash combined organics with brine, dry over anhydrous

, and concentrate in vacuo. Purify the residue via silica gel column chromatography (Eluent: Hexane/EtOAc 95:5) to yield the product as a white solid/oil.

Method B: Decarboxylative Coupling (Modern Route)

A copper-catalyzed radical coupling of cinnamic acid with acetonitrile, avoiding toxic cyanide salts.

Protocol:

-

Reagents: In a sealed tube, combine trans-cinnamic acid (0.3 mmol), Cu(OAc)

(20 mol%), and tert-butyl perbenzoate (TBPB) (3 equiv). -

Solvent: Add acetonitrile (

) (3.0 mL) which acts as both solvent and reagent. -

Reaction: Heat to 110 °C for 12 hours. The TBPB generates a methyl radical from acetonitrile, which adds to the cinnamic acid followed by decarboxylation.

-

Workup: Filter through a celite pad, concentrate, and purify via column chromatography.

Characterization Data

The following spectroscopic data confirms the (E)-isomer structure and distinguishes it from the conjugated cinnamonitrile.

Nuclear Magnetic Resonance (NMR)

Solvent:

| Nucleus | Shift ( | Multiplicity | Coupling ( | Assignment |

| 7.20 – 7.45 | Multiplet | - | Aromatic (5H) | |

| 6.74 | Doublet (d) | 15.8 | Ph-CH = (C4) | |

| 6.06 | Doublet of triplets (dt) | 15.8, 5.6 | =CH -CH | |

| 3.30 | Doublet of doublets (dd) | 5.6, 1.7 | -CH | |

| 135.9 | Quaternary | - | Ar-C (ipso) | |

| 134.9 | CH | - | Ph-C H= (C4) | |

| 128.9, 128.5, 126.7 | CH | - | Ar-CH | |

| 117.5 | CH | - | =C H-CH | |

| 116.9 | Quaternary | - | -C N (C1) | |

| 21.0 | CH | - | -C H |

Interpretation: The large coupling constant (

Infrared Spectroscopy (IR)

-

(neat): 2250 cm

Applications & Reactivity

The structural versatility of (E)-4-phenylbut-3-enenitrile allows it to function as a "linchpin" in drug development.

Synthetic Pathways Diagram

The following diagram illustrates the primary transformations available for this scaffold.

Figure 1: Core synthetic transformations of (E)-4-phenylbut-3-enenitrile.

Key Reactions

-

Hydrolysis: Conversion to (E)-4-phenylbut-3-enoic acid (CAS 1914-58-5) using concentrated HCl. This acid is a precursor for various pharmaceuticals.[6]

-

-Alkylation: The pKa of the C2 protons is ~20–22. Treatment with bases like LDA or LiHMDS generates a resonance-stabilized anion that can be alkylated with alkyl halides, introducing chirality at the

-

Reduction: Catalytic hydrogenation or hydride reduction yields homocinnamylamine , a pharmacophore found in antifungal agents.

Safety & Handling

-

Hazard Classification: Acute Toxicant (Oral/Dermal/Inhalation).

-

Cyanide Metabolism: While less toxic than free cyanide, metabolic breakdown can release cyanide ions.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work strictly within a fume hood.

-

Waste Disposal: Dispose of as hazardous organic waste containing nitriles. Do not acidify waste streams (risk of HCN generation).

References

-

Synthesis via Nucleophilic Substitution: Organic Syntheses, Coll. Vol. 3, p. 219. Link

-

Decarboxylative Coupling Protocol: Thieme E-Journals - Synthesis. "A Free-Radical Decarboxylative Coupling of Cinnamic Acids with Acetonitrile". Link

-

NMR Characterization: Beilstein Journal of Organic Chemistry. "Regioselective formal hydrocyanation of allenes". Link

-

Physical Properties: GuideChem. "(E)-2-Oxo-4-phenylbut-3-enenitrile & Derivatives Data". Link

-

General Reactivity:Journal of Organic Chemistry. "Stereoselective Synthesis of

-Unsaturated Nitriles". Link

Stability and Reactivity of β,γ-Unsaturated Nitriles: Mechanistic Insights and Synthetic Workflows

Executive Summary

β,γ-Unsaturated nitriles are highly versatile synthetic intermediates crucial to the development of 1[1]. While they offer unique reactivity profiles compared to their conjugated counterparts, their inherent thermodynamic instability poses significant challenges during synthesis and isolation. This technical guide provides an in-depth analysis of the stability, isomerization dynamics, and reactivity of β,γ-unsaturated nitriles, alongside field-proven protocols designed to kinetically trap these sensitive molecules.

Thermodynamic Stability and Isomerization Dynamics

The fundamental challenge in handling β,γ-unsaturated nitriles lies in their thermodynamic relationship with α,β-unsaturated nitriles. The extended π-conjugation between the alkene and the cyano group in the α,β-isomer lowers the overall energy of the system by approximately 3–5 kcal/mol compared to the isolated π-systems of the β,γ-isomer.

Base-Catalyzed Isomerization Mechanism

Isomerization is typically triggered by basic conditions. The α-protons of β,γ-unsaturated nitriles are highly acidic (pKa ~20–22 in DMSO) because the resulting carbanion is stabilized by both the adjacent nitrile (via inductive and resonance effects) and the adjacent alkene (allylic stabilization). Once deprotonated, the delocalized pentadienyl-type anion can be protonated at the γ-position, irreversibly driving the equilibrium toward the thermodynamically stable α,β-unsaturated nitrile under standard conditions.

Base-catalyzed isomerization pathway from β,γ- to α,β-unsaturated nitriles.

Quantitative Data Summary

Table 1: Comparative Properties of Unsaturated Nitriles

| Property | β,γ-Unsaturated Nitriles | α,β-Unsaturated Nitriles |

| Thermodynamic Stability | Lower (Isolated π-systems) | Higher (Conjugated π-system) |

| Estimated pKa (DMSO) | ~20-22 (α-protons, highly acidic) | ~25-28 (γ-protons, less acidic) |

| Dominant Reactivity | α-Alkylation, Electrophilic Addition | Michael Addition (Nucleophilic) |

| UV Absorbance ( | < 210 nm (Non-conjugated) | ~ 215-230 nm (Conjugated) |

Reactivity Profiles & Synthetic Utility

Despite their instability, β,γ-unsaturated nitriles are highly sought after for specific transformations that are impossible with conjugated nitriles.

A. α-Deprotonation and Alkylation The high acidity of the α-position allows for rapid kinetic deprotonation using strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Sodium Bis(trimethylsilyl)amide (NaHMDS) at cryogenic temperatures (-78 °C). The resulting 2[2]. Because alkylation is kinetically controlled, it occurs predominantly at the α-position, preserving the β,γ-unsaturation, provided the reaction is quenched before warming.

B. Electrophilic Addition The isolated alkene in a β,γ-unsaturated nitrile retains its nucleophilic character, unlike the deactivated alkene in an α,β-unsaturated nitrile. This permits standard electrophilic additions, such as epoxidation (using mCPBA) or bromination, without interference from the electron-withdrawing cyano group.

C. Reduction and Decyanation

β,γ-Unsaturated nitriles can 3[3]. Furthermore,4 (

Experimental Workflows: Preventing Isomerization

To harness the reactivity of β,γ-unsaturated nitriles without triggering isomerization, protocols must be designed as self-validating systems where thermodynamic equilibration is kinetically frozen.

Causality in Experimental Design:

-

Cryogenic Temperatures (-78 °C): Low temperatures suppress the activation energy required for γ-protonation (isomerization) while allowing the highly exothermic α-deprotonation to proceed.

-

Order of Addition: The substrate must be added to the base to prevent localized depletion of base, which could allow unreacted substrate to act as a proton source for the anion, triggering equilibration.

-

Acidic Quench at -78 °C: The reaction must be quenched with a weak acid (e.g., saturated

) while still at -78 °C. Warming the reaction mixture in the presence of unreacted base or alkoxide byproducts will immediately catalyze isomerization to the α,β-isomer.

Step-by-step low-temperature workflow for α-alkylation preventing isomerization.

Step-by-Step Protocol: α-Alkylation of β,γ-Unsaturated Nitriles

-

Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (10 mL per mmol of substrate) and diisopropylamine (1.2 equiv). Cool to -78 °C using a dry ice/acetone bath.

-

Base Generation: Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C to form LDA.

-

Deprotonation: Dissolve the β,γ-unsaturated nitrile (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA mixture over 10 minutes. Stir for 45 minutes at -78 °C to ensure complete formation of the nitrile-stabilized carbanion.

-

Alkylation: Add the alkyl halide (1.5 equiv) neat or dissolved in THF dropwise. Maintain the reaction at -78 °C for 1–2 hours. Monitor conversion via TLC (aliquots must be quenched in

before spotting). -

Quenching (Critical Step): While strictly maintaining the -78 °C bath, add saturated aqueous

solution (5 mL) rapidly to protonate any remaining base or unreacted carbanion kinetically. -

Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure. Purify via flash column chromatography.

Applications in Drug Development

In pharmaceutical synthesis, β,γ-unsaturated nitriles are frequently utilized to construct skipped diene systems or to install quaternary stereocenters. Because the cyano group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, these intermediates serve as versatile linchpins. By strictly controlling the thermodynamic equilibrium during synthesis, chemists can leverage the unique reactivity of the β,γ-unsaturation to access complex pharmacophores that would be inaccessible via standard conjugated systems.

References

- Preparation and synthetic applications of cyano compounds ResearchG

- General, Stereoselective Synthesis of ( Z )

- Synthesis of olefins via reduction-decyanation of .beta.,.gamma.

- Addition and Substitution Reactions of Nitrile‐Stabilized Carbanions ResearchG

Sources

Homocinnamonitrile Derivatives (4-Phenylbut-3-enenitriles) in Organic Synthesis: Mechanistic Pathways, Catalytic Strategies, and Applications

Executive Summary

Homocinnamonitrile derivatives, formally designated under IUPAC nomenclature as 4-phenylbut-3-enenitriles, represent a highly versatile class of

Structural & Electronic Causality in Synthesis

The synthetic utility of 4-phenylbut-3-enenitriles stems from their decoupled

When designing synthetic routes, chemists must suppress the thermodynamic driving force that favors isomerization to the conjugated

Catalytic Synthesis Strategies

Copper-Catalyzed Cyanomethylation of Alkenes

Traditional cyanation relies on highly toxic cyanide salts. A modern, inherently safer paradigm utilizes acetonitrile itself as a cyanomethylating agent. Copper(II) acetate serves as a precatalyst, undergoing in situ reduction to an active Cu(I) species. This species facilitates the homolytic cleavage of the

Fig 1. Cu-catalyzed cyanomethylation catalytic cycle.

Regioselective Hydrocyanation of Allenes

For highly substituted derivatives, the 3 is preferred[3]. Palladium or Copper catalysts can direct the incoming cyanide nucleophile to the

Chemoenzymatic and Asymmetric Strecker-Type Reactions

When chiral homocinnamonitrile derivatives are required (e.g., for active pharmaceutical ingredients), chemoenzymatic approaches are unparalleled. Using (S)-hydroxynitrile lyase from Hevea brasiliensis, cinnamaldehyde derivatives undergo enantioselective hydrocyanation to form (S)-2-hydroxy-4-phenylbut-3-enenitriles. Because free cyanohydrins are prone to racemization and decomposition, they are immediately trapped via chemical acylation to form stable4[4]. Alternatively, 5 utilizing Lewis acid–Lewis base bifunctional catalysts yield highly enantioenriched

Fig 2. Chemoenzymatic workflow for enantioselective cyanohydrin synthesis.

Experimental Protocols (Self-Validating Systems)

Protocol A: Cu-Catalyzed Cyanomethylation of Styrenes

Objective: Synthesis of 4-phenylbut-3-enenitrile via direct C-H activation of acetonitrile[2].

Causality: Cu(OAc)

-

In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Cu(OAc)

(20 mol%) and the styrene substrate (0.2 mmol). -

Evacuate and backfill the tube with N

(repeat 3 times) to ensure an oxygen-free environment, preventing undesired radical quenching by ambient O -

Add anhydrous acetonitrile (1.2 mL) via syringe. Acetonitrile serves dual roles as both the solvent and the reactant.

-

Seal the tube and stir the mixture at 135 °C for 24 hours.

-

Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove insoluble copper salts.

-

Concentrate under reduced pressure and purify via flash column chromatography (EtOAc/Hexanes) to isolate the pure

-unsaturated nitrile.

Protocol B: Solvent-Free Synthesis of Cyanohydrin O-Phosphates

Objective: Synthesis of (E)-2-(Diethylphosphoryloxy)-4-phenylbut-3-enenitrile[6].

Causality: Utilizing diethyl cyanophosphonate avoids the handling of hazardous lithium cyanide. Triethylamine (Et

-

To a mixture of cinnamaldehyde (1.0 mmol) and diethyl cyanophosphonate (1.0 mmol) in a 10 mL round-bottom flask, add Et

N (10 mol%). -

Stir the neat mixture at room temperature. The reaction is highly exothermic; monitor progression via TLC.

-

Upon completion (typically <15 minutes), quench the reaction by adding distilled water (5 mL).

-

Extract with diethyl ether (3 × 10 mL), dry the combined organic layers over anhydrous MgSO

, and concentrate in vacuo. -

Purify the crude pale yellow oil via silica gel chromatography (n-hexane/ethyl acetate 3/2).

Quantitative Data: Yield Comparisons

The table below summarizes the efficiency of various synthetic methodologies across different homocinnamonitrile substitution patterns.

| Compound Name | Substitution Pattern | Synthetic Method | Isolated Yield (%) | Ref |

| (E)-4-phenylbut-3-enenitrile | Unsubstituted | Cu-Cyanomethylation | 69% | [2] |

| 4-bromo-4-phenylbut-3-enenitrile | 4-Bromo | Cu-Cross Coupling | 70% | [2] |

| (E)-2,2-Dimethyl-4-phenylbut-3-enenitrile | 2,2-Dimethyl | Allene Hydrocyanation | 95% | [3] |

| 2-(4-Methoxyphenyl)-2-methylbut-3-enenitrile | 2-Aryl-2-Methyl | Allene Hydrocyanation | 88% | [3] |

| (E)-2-(9-Fluorenylamino)-4-phenyl-3-butenenitrile | 2-Amino (Fluorenyl) | Asymmetric Strecker | 97% | [5] |

Downstream Pharmaceutical Applications

The

References

- Cu-catalyzed cyanomethylation of imines and -alkenes with acetonitrile and its derivatives Source: PMC / NIH URL

- Regioselective formal hydrocyanation of allenes: synthesis of -unsaturated nitriles with -all-carb Source: Beilstein Journals URL

- One-pot chemoenzymatic syntheses of enantiomerically-enriched O-acetyl cyanohydrins from aldehydes in ionic liquid Source: RSC Publishing URL

- A Catalytic Asymmetric Strecker-Type Reaction Promoted by Lewis Acid–Lewis Base Bifunctional Catalyst Source: Chemical & Pharmaceutical Bulletin URL

- Solvent-free synthesis of racemic cyanohydrin O-phosphates Source: Arkivoc URL

- (E)-2-Methoxy-2-(4-methoxyphenyl)

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Cu-catalyzed cyanomethylation of imines and α,β-alkenes with acetonitrile and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. rsc.org [rsc.org]

- 5. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 6. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to the Isomers of 4-Phenylbutenenitrile: Synthesis, Characterization, and Distinction

Abstract

The precise identification and separation of isomers are critical in chemical synthesis and drug development, where subtle structural differences can lead to significant variations in reactivity and biological activity. This guide provides a comprehensive technical overview of the isomers of 4-phenylbutenenitrile, focusing on the constitutional isomerism between 4-phenylbut-3-enenitrile and 4-phenylbut-2-enenitrile, and the geometric (E/Z) isomerism of the latter. We will explore the causality behind synthetic strategies that influence isomeric ratios and delve into the core analytical techniques required for their unambiguous distinction. Detailed protocols for spectroscopic and chromatographic analysis are provided to equip researchers and drug development professionals with the necessary tools for rigorous structural validation and purification.

The Isomeric Landscape of 4-Phenylbutenenitrile

The molecular formula C₁₀H₉N, corresponding to 4-phenylbutenenitrile, encompasses several structural isomers. The primary distinction lies in the position of the carbon-carbon double bond, leading to two key constitutional isomers. The presence of a disubstituted double bond in one of these isomers introduces a further layer of complexity: geometric isomerism.

Constitutional Isomers

The placement of the alkene functional group along the four-carbon chain results in two distinct constitutional isomers:

-

4-Phenylbut-3-enenitrile: Features a terminal double bond (a vinyl group). Due to the two hydrogen atoms on C4, it does not exhibit geometric isomerism.[1][2][3]

-

4-Phenylbut-2-enenitrile: Contains an internal double bond. Each carbon of the double bond (C2 and C3) is bonded to two different groups, a prerequisite for geometric isomerism.[1][2][3] This isomer is the primary focus of this guide.

Geometric Isomers of 4-Phenylbut-2-enenitrile

The restricted rotation around the C2=C3 double bond in 4-phenylbut-2-enenitrile gives rise to two geometric isomers, designated using the E/Z notation based on the Cahn-Ingold-Prelog (CIP) priority rules.[4]

-

(E)-4-phenylbut-2-enenitrile (trans): The higher priority groups on each carbon of the double bond (the phenylmethyl group on C3 and the nitrile group on C2) are on opposite sides (entgegen). This isomer is generally more thermodynamically stable due to reduced steric hindrance.[5]

-

(Z)-4-phenylbut-2-enenitrile (cis): The higher priority groups are on the same side (zusammen). This isomer is typically less stable due to steric strain between the bulky phenylmethyl and nitrile groups.

Caption: Isomeric landscape of 4-phenylbutenenitrile.

Synthesis and Isomeric Control

The synthesis of α,β-unsaturated nitriles like 4-phenylbut-2-enenitrile often yields a mixture of E and Z isomers. The choice of reaction and control of conditions are paramount to directing the synthesis towards the desired isomer. A common approach involves the condensation of an aldehyde with a compound containing an active methylene group, such as a nitrile.

For instance, a manganese-catalyzed coupling of a saturated nitrile with an aldehyde can produce α,β-unsaturated nitriles at room temperature, with water as the only byproduct.[6] The specific catalysts and reaction conditions can influence the E/Z ratio of the final product.[6] Similarly, cinnamonitrile, a closely related compound, can be synthesized via the dehydration of cinnamic acid amide or the reaction of cinnamaldehyde with hydroxylamine hydrochloride followed by dehydration.[7][8][9] These methods, when adapted for 4-phenylbut-2-enenitrile, can also result in isomeric mixtures that necessitate downstream purification and analysis.

The rationale for choosing a specific synthetic route often depends on the desired isomeric outcome. Reactions that proceed through a thermodynamically controlled pathway will typically favor the more stable (E)-isomer, whereas kinetically controlled reactions may yield higher proportions of the (Z)-isomer.

Spectroscopic Distinction of Geometric Isomers

Spectroscopic techniques are the most powerful tools for the unambiguous identification and differentiation of the (E) and (Z) isomers of 4-phenylbut-2-enenitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the definitive method for distinguishing between cis and trans isomers of alkenes.[10] The key diagnostic feature is the magnitude of the vicinal coupling constant (³JHH) between the two vinylic protons on C2 and C3.

-

The Karplus Relationship: The magnitude of the ³J coupling constant is dependent on the dihedral angle between the coupled protons.[10]

-

In the (E)-isomer (trans) , the vinylic protons have a dihedral angle of ~180°, which results in a large coupling constant , typically in the range of 12–18 Hz .

-

In the (Z)-isomer (cis) , the vinylic protons have a dihedral angle of ~0°, resulting in a smaller coupling constant , typically 7–12 Hz .[10]

-

This significant and predictable difference in ³J values provides an unequivocal method for assigning the stereochemistry of each isomer.

Caption: Relationship between dihedral angle and ³J coupling in E/Z isomers.

Table 1: Comparative ¹H and ¹³C NMR Data (Predicted)

| Parameter | (E)-4-phenylbut-2-enenitrile | (Z)-4-phenylbut-2-enenitrile | Rationale for Distinction |

|---|---|---|---|

| ¹H NMR | |||

| Vinylic ³JHH | ~16 Hz | ~10 Hz | Primary distinguishing feature. Trans coupling is significantly larger than cis coupling.[10] |

| Vinylic Protons (δ) | ~5.5-7.0 ppm | ~5.5-7.0 ppm | Chemical shifts can vary; the proton cis to the phenyl group may be shifted due to anisotropic effects. |

| Methylene Protons (δ) | ~3.5 ppm (d) | ~3.6 ppm (d) | Coupled to the vinylic proton on C3. |

| ¹³C NMR | |||

| Nitrile Carbon (C≡N) | ~117 ppm | ~116.5 ppm | The cyano carbon of the trans isomer is often observed slightly downfield compared to the cis isomer.[11][12] |

| Vinylic Carbons (C=C) | ~100-150 ppm | ~100-150 ppm | Subtle shifts due to steric compression effects in the (Z)-isomer. |

| Methylene Carbon | ~38 ppm | ~33 ppm | The methylene carbon in the (Z)-isomer may be shielded (shifted upfield) due to steric interactions. |

Infrared (IR) Spectroscopy

While both isomers will show a characteristic nitrile (C≡N) stretch (~2220 cm⁻¹) and C=C stretch (~1640 cm⁻¹), IR spectroscopy can provide a clear distinction through the out-of-plane C-H bending (wagging) vibrations of the vinylic hydrogens.[13]

-

(E)-isomer (trans): Exhibits a strong, sharp absorption band in the 960–980 cm⁻¹ region. The presence of this band is highly diagnostic for a trans-disubstituted alkene.

-

(Z)-isomer (cis): Lacks the strong absorption in the 960-980 cm⁻¹ region. It typically shows a broader, weaker band around 675–730 cm⁻¹.

The absence or presence of the ~970 cm⁻¹ band serves as a rapid and reliable method for distinguishing the two geometric isomers.[14]

Chromatographic Separation of Isomers

When synthesis results in an isomeric mixture, chromatographic techniques are essential for separation and purification. The choice of method depends on the volatility and polarity of the compounds.

Sources

- 1. Cis-Trans Isomers (Geometric Isomers) [2012books.lardbucket.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Cis and Trans Isomers - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07492D [pubs.rsc.org]

- 7. Page loading... [wap.guidechem.com]

- 8. Cinnamonitrile | 1885-38-7 [chemicalbook.com]

- 9. Cinnamonitrile Usage And Synthesis - Senzhuo Industry Co.,Ltd [senzhuoindustry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. benchchem.com [benchchem.com]

Solvation Dynamics and Applied Solubility of (E)-4-phenylbut-3-enenitrile in Organic Solvents

Executive Summary

For synthetic chemists and drug development professionals, understanding the solvation thermodynamics of reactive intermediates is critical for optimizing catalytic cycles and downstream purifications. (E)-4-phenylbut-3-enenitrile (commonly referred to as cinnamyl cyanide) is a highly versatile

This whitepaper provides an in-depth mechanistic analysis of the solubility profile of (E)-4-phenylbut-3-enenitrile. By deconstructing the structure-property relationships (SPR) that govern its dissolution, we provide self-validating experimental workflows and solvent selection rationales to maximize yield and catalytic turnover in complex organic syntheses.

Physicochemical Profiling & Solvation Thermodynamics

The solubility of (E)-4-phenylbut-3-enenitrile is dictated by its dual-character molecular architecture. It presents as a colorless to yellowish oil or low-melting solid at standard ambient temperature and pressure[3]. The molecule is fundamentally amphiphilic within the context of organic solvents, possessing two distinct domains:

-

The Styryl Moiety (

): A large, highly polarizable, hydrophobic -

The Nitrile Group (

): A strongly electron-withdrawing, polar functional group with a significant dipole moment. The nitrogen atom possesses a localized lone pair, acting as a potent hydrogen-bond acceptor.

Because of these competing yet complementary features, (E)-4-phenylbut-3-enenitrile exhibits broad-spectrum solubility across non-polar, polar aprotic, and polar protic organic solvents, while remaining essentially insoluble in aqueous media due to hydrophobic exclusion.

Caption: Solvation mechanisms of (E)-4-phenylbut-3-enenitrile across different organic solvent classes.

Quantitative Solubility Profiling

To facilitate rational solvent selection for reaction design and liquid-liquid extraction, the following table summarizes the solubility behavior of (E)-4-phenylbut-3-enenitrile.

| Solvent | Classification | Dielectric Constant ( | Solubility Profile | Dominant Solvation Mechanism |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Miscible / Highly Soluble | Dipole-Dipole & Dispersion |

| Dichloromethane (DCM) | Polar Aprotic | 8.9 | Miscible / Highly Soluble | Dipole-Dipole |

| Ethyl Acetate (EtOAc) | Polar Aprotic | 6.0 | Miscible / Highly Soluble | Dipole-Dipole |

| Hexanes | Non-Polar | 1.9 | Soluble | London Dispersion |

| Methanol (MeOH) | Polar Protic | 32.7 | Soluble | Hydrogen Bonding (Acceptor) |

| Water | Polar Protic | 80.1 | Insoluble | Hydrophobic Exclusion |

Mechanistic Causality in Solvent Selection

-

Why THF for Catalysis? Tetrahydrofuran is uniquely suited for synthesizing and reacting this compound. Its moderate dielectric constant provides sufficient solvating power to dissolve both the non-polar

catalyst and highly polar reagents like trimethylsilyl cyanide (TMSCN). Furthermore, the oxygen lone pairs in THF weakly coordinate to the palladium center, stabilizing the transient -

Why Hexane/EtOAc for Chromatography? The polar nitrile group interacts strongly with the silanol groups of a silica gel stationary phase. The lipophilic styryl moiety ensures high solubility in the non-polar hexane mobile phase. By gradually introducing ethyl acetate, the compound is competitively desorbed and eluted efficiently, making gradients of 0–10% EtOAc in hexanes the gold standard for its purification[3][5][6].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis, isolation, and downstream application of (E)-4-phenylbut-3-enenitrile, highlighting the critical role of solvent dynamics at each step.

Protocol A: Palladium-Catalyzed Synthesis in THF

This workflow leverages the solubility profile of THF to drive the conversion of cinnamyl methyl carbonate to (E)-4-phenylbut-3-enenitrile via a

-

Reagent Solvation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve cinnamyl methyl carbonate (1.5 mmol) and TMSCN (3.0 mmol) in anhydrous THF (6.0 mL). Causality: Anhydrous THF prevents the competitive hydrolysis of TMSCN while fully solvating the organic substrate.

-

Catalyst Activation: Add

(0.075 mmol, 5 mol%). The solution will transition to a homogeneous pale yellow mixture as the Pd(0) complex dissolves. -

Thermal Cycling: Heat the reaction mixture at reflux (approx. 66 °C) for 16 hours.

-

Quench & Filtration: Cool the mixture to room temperature. Pass the crude solution through a short Florisil column (70 mm) to remove palladium black and inorganic salts. Elute with additional THF or EtOAc.

-

Concentration: Remove the solvent under reduced pressure to yield the crude nitrile.

Caption: Experimental workflow for the Pd-catalyzed synthesis and isolation of (E)-4-phenylbut-3-enenitrile.

Protocol B: Downstream Application – Catalytic Hydrogenation

When reducing the alkene moiety of (E)-4-phenylbut-3-enenitrile, solvent selection shifts to polar protic blends to optimize hydrogen gas solubility and surface interactions on heterogeneous catalysts.

-

Solvent Blending: Prepare a 2:1 mixture of Methanol and Ethyl Acetate (2.0 mL). Causality: Methanol acts as a hydrogen-bond donor to activate the nitrile, while EtOAc ensures complete solvation of the lipophilic styryl tail.

-

Substrate Addition: Dissolve (E)-4-phenylbut-3-enenitrile (0.100 mmol) in the solvent blend[6].

-

Catalyst Introduction: Add 10 wt% Pd/C (1.0 mg, 10 mol%) to the vial.

-

Reaction: Seal the vial and purge with

, followed by the introduction of

Conclusion & Best Practices

The solubility of (E)-4-phenylbut-3-enenitrile is highly accommodating, making it a robust intermediate for complex organic synthesis.

-

For homogenous transition-metal catalysis (e.g., allylation, decarboxylative alkylation), THF is the undisputed solvent of choice due to its balance of substrate solubility and metal-coordination capabilities.

-

For liquid-liquid extractions during aqueous workups, Dichloromethane (DCM) is recommended over diethyl ether, as the higher dipole moment of DCM prevents emulsion formation with the cyano group[3].

-

For chromatographic purification , leverage the molecule's amphiphilic nature by utilizing a non-polar dominant gradient (Hexanes with 0-10% EtOAc )[5].

References

- Source: Wiley Online Library (doi.org)

- Source: scholaris.

- Source: thieme-connect.

- Source: beilstein-journals.

- Title: Photo-Promoted Decarboxylative Alkylation of α,β-Unsaturated Carboxylic Acids with ICH2CN Source: Organic Letters - ACS Publications URL

- Title: Hydrocyanation in Organic Synthesis Source: ResearchGate URL

Sources

Methodological & Application

Application Note: Precision Synthesis of (E)-4-phenylbut-3-enenitrile via Phase-Transfer Catalysis

Executive Summary

This application note details the regioselective synthesis of (E)-4-phenylbut-3-enenitrile (also known as cinnamyl nitrile) from cinnamyl chloride . While classical methods utilizing ethanolic reflux often suffer from solvolysis byproducts and poor reaction rates, this protocol employs Liquid-Liquid Phase Transfer Catalysis (LL-PTC) .

By utilizing a biphasic system (Toluene/Water) with a quaternary ammonium catalyst, this method achieves:

-

Enhanced Kinetics: Rapid displacement of chloride by cyanide in the organic phase.

-

Regiocontrol: Minimizes the risk of allylic rearrangement (

). -

Isomer Retention: Preserves the (E)-stereochemistry of the starting material.

-

Safety: Segregates bulk cyanide from the organic product, simplifying workup and waste management.

Safety Directive: The "Zero-Tolerance" Cyanide Protocol

CRITICAL WARNING: Inorganic cyanides (NaCN/KCN) are rapidly fatal if inhaled, ingested, or absorbed through the skin. Contact with acid releases Hydrogen Cyanide (HCN) gas, which causes immediate respiratory failure.

Mandatory Engineering Controls

-

Fume Hood: All operations must occur in a certified hood operating at face velocity >100 fpm.

-

No Acids: Remove all acidic reagents from the immediate workspace to prevent accidental acidification.

-

Sensors: Personal HCN monitors must be worn.

Waste Quenching Protocol (Self-Validating)

Never dispose of active cyanide waste. You must chemically destroy it before disposal.

-

Preparation: Prepare a "Quench Station" containing 10% aqueous Sodium Hypochlorite (Bleach) adjusted to pH >10 with NaOH.

-

Validation: Test the quench solution with Potassium Iodide-Starch paper; it must turn blue (indicating excess oxidant).

-

Action: All aqueous waste and washings are poured slowly into this station. Let stand for 24 hours before final disposal.

Mechanistic Analysis & Reaction Design

The Challenge: Ambident Reactivity

The transformation involves nucleophilic attack on an allylic halide. Two pathways are theoretically possible:

-

Path A (Target): Direct

attack at the -

Path B (Parasitic):

attack at the

Additionally, the product contains acidic

The Solution: Phase Transfer Catalysis

We utilize Tetrabutylammonium Bromide (TBAB) . The lipophilic cation (

Figure 1: Catalytic cycle of TBAB-mediated cyanation. The segregation of phases protects the product from base-catalyzed isomerization.

Experimental Protocol

Materials Table

| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |

| Cinnamyl Chloride | 152.62 | 1.0 | 15.26 g (100 mmol) | Substrate |

| Sodium Cyanide | 49.01 | 1.5 | 7.35 g (150 mmol) | Nucleophile |

| TBAB | 322.37 | 0.05 | 1.61 g (5 mmol) | Catalyst |

| Toluene | - | - | 50 mL | Organic Solvent |

| Water | - | - | 20 mL | Aqueous Solvent |

Step-by-Step Methodology

1. Reactor Setup

-

Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a mechanical stirrer (Teflon paddle), a reflux condenser, and a thermometer.

-

Connect the condenser outlet to a bleach trap (scrubber) to neutralize any escaping HCN vapors.

2. Phase Preparation

-

Aqueous Phase: In the RBF, dissolve Sodium Cyanide (7.35 g) in Water (20 mL). Note: Solution will be highly alkaline.

-

Organic Phase: In a separate beaker, dissolve Cinnamyl Chloride (15.26 g) and TBAB (1.61 g) in Toluene (50 mL).

3. Reaction Initiation

-

Add the Organic Phase to the Aqueous Phase in the RBF.

-

Set stirring to 400-600 RPM . Vigorous stirring is essential to maximize the interfacial area.

-

Heat the mixture to 60°C .

4. Monitoring (Process Control)

-

Monitor via TLC (Silica gel, 10% EtOAc/Hexane).

-

Endpoint: Disappearance of Cinnamyl Chloride (

) and appearance of the nitrile ( -

Typical reaction time: 2–4 hours.

-

Critical Stop: Do not extend heating beyond conversion; prolonged exposure increases the risk of double bond migration.

5. Workup (The "Safe-Separation" Method)

-

Cool reaction to Room Temperature (25°C).

-

Transfer mixture to a separatory funnel.

-

Phase Cut: Drain the lower aqueous layer directly into the Bleach Quench Station .

-

Wash: Wash the organic layer with Water (2 x 20 mL) to remove residual cyanide. Treat these washings as cyanide waste.

-

Dry: Dry the organic layer over anhydrous

for 15 minutes. Filter.

6. Purification

-

Concentrate the filtrate under reduced pressure (Rotavap) to obtain the crude oil.

-

Distillation: Purify via vacuum distillation.

-

Boiling Point: ~135–138°C at 10 mmHg.

-

-

Yield: Expect 85–92% as a colorless to pale yellow oil.

Process Validation & Data Interpretation[2]

Workflow Diagram

Figure 2: Operational workflow emphasizing the critical separation of the toxic aqueous stream.

Analytical Data

To validate the product, use Proton NMR (

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Aromatic | 7.20 – 7.40 | Multiplet | 5H | Phenyl ring protons |

| Alkene 1 | 6.55 | Doublet (J=16 Hz) | 1H | |

| Alkene 2 | 6.15 | Multiplet (dt) | 1H | |

| Methylene | 3.25 | Doublet | 2H |

-

Interpretation: The coupling constant

confirms the (E)-configuration . The presence of the doublet at 3.25 ppm confirms the linear (non-conjugated) structure. If isomerization occurs, this doublet disappears, and a vinyl singlet appears >5.0 ppm.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Slow Reaction | Poor stirring (Low interfacial area) | Increase RPM. Ensure a vortex is visible. |

| Emulsion Formation | Similar densities of phases | Add brine (NaCl) to the aqueous phase to increase density difference. |

| Low Yield | Hydrolysis to amide/acid | Ensure Toluene is used (not Ethanol). Reduce water volume. |

| Isomerization | Reaction ran too long or too hot | Stop exactly at TLC completion. Lower temp to 50°C. |

References

-

Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society. Link

-

Makosza, M., & Wawrzyniewicz, M. (1969). "Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium." Tetrahedron Letters. Link

-

Occupational Safety and Health Administration (OSHA). "Cyanide Exposure and Control." United States Department of Labor. Link

-

PubChem Database. "(E)-4-phenylbut-3-enenitrile Compound Summary." National Center for Biotechnology Information. Link

-

Reeves, W. P., & White, M. R. (1983). "Phase transfer catalysis in the preparation of nitriles from alkyl halides." Synthetic Communications. Link

Sources

Application Note: Protocol for Cyanation of Cinnamyl Halides using NaCN

Executive Summary

This application note details the protocol for converting cinnamyl halides (chloride/bromide) to cinnamyl nitrile (4-phenyl-3-butenenitrile) using sodium cyanide (NaCN). Cinnamyl nitrile is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and fragrance compounds.

While traditional methods utilize homogeneous solvents (ethanol/water or DMSO), this guide prioritizes Phase Transfer Catalysis (PTC) as the superior methodology due to higher yields (>90%), easier workup, and reduced thermal degradation. We provide a comparative analysis of both methods to ensure researchers can select the optimal route for their specific substrate constraints.

Safety Directive: Critical Handling of NaCN

WARNING: FATAL TOXICITY RISK. Sodium cyanide is a potent metabolic asphyxiant. Ingestion or inhalation of dust/vapors can cause rapid death. Contact with acids liberates Hydrogen Cyanide (HCN) gas, which is instantly lethal.

Mandatory Safety Controls

-

pH Control: Never allow the reaction mixture pH to drop below 10. Cyanide salts convert to HCN gas at acidic or neutral pH.

-

Quenching Protocol: All waste (aqueous layers, glassware rinses) must be quenched with 10% Sodium Hypochlorite (Bleach) or a mixture of Ferrous Sulfate (FeSO₄) and NaOH before disposal.

-

Bleach Method: Oxidizes cyanide to cyanate (OCN⁻), which is significantly less toxic.

-

Check: Use starch-iodide paper to confirm excess oxidant (blue color) after quenching.

-

-

Engineering Controls: Work exclusively in a certified fume hood. Keep a cyanide antidote kit (e.g., hydroxocobalamin) immediately accessible.

Mechanistic Insight & Regioselectivity

The Reaction Pathway

The cyanation of cinnamyl halides proceeds primarily via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. The cyanide ion (:CN⁻) is an ambident nucleophile, capable of attacking from either the Carbon or Nitrogen terminus.[1]

-

Nitrile Formation (Major): Soft-Soft interaction favors attack by the Carbon atom of the cyanide on the soft electrophilic carbon of the alkyl halide.

-

Isocyanide Formation (Minor): Attack by the Nitrogen atom.[1] This is minimized by using NaCN (ionic character) rather than AgCN (which favors isocyanide via complexation).

Regioselectivity: Linear vs. Branched

Cinnamyl systems (

-

Direct SN2 Attack (

-attack): Yields the linear product (4-phenyl-3-butenenitrile). -

Allylic Rearrangement (SN2' /

-attack): Yields the branched product (2-phenyl-3-butenenitrile).

Expert Insight: Under the basic conditions of NaCN substitution, the linear product is thermodynamically favored because the double bond remains conjugated with the phenyl ring. The branched isomer disrupts this conjugation. Therefore, the protocol below yields predominantly the linear isomer.

Visualization: Reaction Mechanism

Figure 1: SN2 Mechanism for Cinnamyl Nitrile Synthesis showing the direct displacement pathway.

Experimental Protocols

Method A: Phase Transfer Catalysis (Recommended)

Why this method? It solves the solubility incompatibility between lipophilic cinnamyl halides and ionic NaCN without using high-boiling solvents like DMSO. It offers the highest yields and easiest workup.

Reagents:

-

Cinnamyl Chloride (10 mmol, 1.53 g)

-

Sodium Cyanide (15 mmol, 0.74 g) - 1.5 equiv

-

Tetrabutylammonium Bromide (TBAB) (0.5 mmol, 0.16 g) - 5 mol% catalyst

-

Toluene (15 mL)

-

Water (5 mL)

Protocol:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve NaCN (0.74 g) in Water (5 mL).

-

Organic Phase: Add Toluene (15 mL) and TBAB (0.16 g). Stir to dissolve the catalyst.

-

Addition: Add Cinnamyl Chloride (1.53 g) to the biphasic mixture.

-

Reaction: Heat the mixture to 60°C with vigorous stirring (1000 rpm). High agitation is critical to maximize the interfacial area.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The spot for cinnamyl chloride (Rf ~0.8) should disappear, replaced by the nitrile (Rf ~0.6). Reaction time is typically 2-4 hours .[2]

-

Workup:

-

Separate the layers.[4]

-

CRITICAL: Wash the organic layer with water (2 x 10 mL). Combine all aqueous layers (containing excess NaCN) and immediately treat with bleach (See Safety Section).

-

Dry organic layer over anhydrous MgSO₄.

-

Purification: If necessary, purify via vacuum distillation (bp ~115°C at 10 mmHg) or silica plug filtration.

Method B: Homogeneous Solvent (DMSO)

Why this method? Useful if PTC catalysts are unavailable or if the substrate is sensitive to the biphasic interface.

Reagents:

-

Cinnamyl Bromide/Chloride (10 mmol)

-

Sodium Cyanide (12 mmol)

-

DMSO (Dimethyl sulfoxide) (10 mL) - Anhydrous

Protocol:

-

Dissolution: Dissolve NaCN (12 mmol) in anhydrous DMSO (10 mL). Note: NaCN dissolves slowly; mild heating (40°C) may be required.

-

Addition: Add Cinnamyl halide dropwise over 10 minutes. The reaction is exothermic; use a water bath to maintain temp < 50°C.

-

Reaction: Stir at room temperature for 1-2 hours. (DMSO accelerates SN2 rates significantly by solvating cations and leaving the cyanide anion "naked").

-

Workup:

Comparative Data Analysis

The following table summarizes the performance of the two protocols based on internal process data and literature precedents.

| Metric | Method A: PTC (Toluene/Water) | Method B: DMSO |

| Yield | 92 - 95% | 75 - 85% |

| Reaction Time | 2 - 4 Hours | 1 - 2 Hours |

| Workup Difficulty | Low (Simple phase separation) | High (DMSO removal requires extensive washing) |

| Safety Profile | Moderate (Cyanide confined to aqueous phase) | High Risk (Cyanide dissolved in organic solvent mixture) |

| Atom Economy | High | Moderate (Large solvent volume required) |

Visualizing the PTC Workflow

Figure 2: The Starks Extraction Mechanism. Q+ represents the Quaternary Ammonium cation (Tetrabutylammonium) shuttling the cyanide anion into the organic phase.

Troubleshooting & Self-Validation

To ensure the protocol is working ("Self-Validating System"), perform these checks:

-

The "Almond" Smell:

-

Observation: A faint almond smell indicates the formation of Benzaldehyde (via hydrolysis of the chloride or nitrile).

-

Correction: Check reagents for water content (if using Method B) or reduce reaction temperature. Warning: Do not rely on smell for safety; HCN also smells like almonds but fatigues the nose instantly.

-

-

TLC Confirmation:

-

Cinnamyl Chloride stains typically UV active.

-

Cinnamyl Nitrile is UV active but usually has a lower Rf than the chloride in non-polar solvents.

-

Stain: KMnO₄ stain will show the double bond in both, but Iodine stain often differentiates the nitrile more sharply.

-

-

IR Spectroscopy (Quick Check):

-

Look for the disappearance of the C-Cl stretch (~600-800 cm⁻¹).

-

Validation: Appearance of a sharp, weak band at ~2250 cm⁻¹ (C≡N stretch). Note: Conjugated nitriles have a lower frequency shift compared to aliphatic nitriles.

-

References

-

Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society. [Link]

-

Organic Syntheses. "Preparation of Nitriles from Alkyl Halides". Organic Syntheses Coll. Vol. 1. [Link] (General reference for cyanide displacement).

- Wuhan Hezhong Bio-Chemical Manufacture Co Ltd. (2010). "Method for preparing cinnamonitriles". Patent CN101230017B. (Specific industrial protocol for cinnamyl nitrile).

-

Imperial College London. (2021). "Safety Protocols for Cyanides". Department of Chemistry Safety Manual. [Link]

Sources

Technical Application Note: Chemoselective Synthesis of Homocinnamylamine

Executive Summary & Strategic Analysis

The reduction of (E)-4-phenylbut-3-enenitrile (1) to homocinnamylamine (2) presents a classic chemoselectivity challenge in organic synthesis. The substrate contains two reducible functionalities: a nitrile group (

The objective is the exclusive 4-electron reduction of the nitrile to a primary amine without saturating the alkene. Standard catalytic hydrogenation (e.g.,

This guide details two validated protocols to achieve high chemoselectivity:

-

Protocol A (The "Magic Mix"): Cobalt(II) chloride-catalyzed Sodium Borohydride reduction. This is the preferred method for bench-scale synthesis due to its operational simplicity and exceptional selectivity for nitriles in the presence of alkenes.

-

Protocol B (The Anhydrous Standard): Alane (

) reduction generated in situ from Lithium Aluminum Hydride (

Chemoselectivity Matrix

| Reagent System | Target | Selectivity Risk | Suitability |

| Alkene + Nitrile | High (Alkene reduces first) | Avoid | |

| Nitrile | Moderate (Risk of hydroalumination of styrene) | Caution | |

| Nitrile | Low (Highly Selective) | Recommended | |

| Nitrile | Low (Electrophilic hydride) | High Yield |

Reaction Pathway & Mechanism[1][2][3][4][5][6]

The following diagram illustrates the competitive pathways. The goal is to avoid the "Over-Reduction" pathway.

Figure 1: Reaction pathway showing the chemoselective route (Green) versus the over-reduction risk (Red).

Protocol A: Cobalt Boride Reduction (Bench-Stable)

Mechanism: Sodium borohydride reacts with cobalt(II) chloride to form a black precipitate of cobalt boride (

Materials

-

(E)-4-phenylbut-3-enenitrile (1.0 equiv)

-

Cobalt(II) chloride hexahydrate (

) (0.5 - 1.0 equiv) -

Sodium borohydride (

) (5.0 - 7.0 equiv) -

Methanol (Solvent, reagent grade)

-

3M HCl (for quenching)

-

Ammonium hydroxide (

) (for workup)

Step-by-Step Methodology

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (E)-4-phenylbut-3-enenitrile (1.43 g, 10 mmol) and

(2.38 g, 10 mmol) in Methanol (50 mL). The solution will appear deep purple/pink. -

Cooling: Place the flask in an ice-water bath (

). -

Addition (Critical): Add

(1.9 g, 50 mmol) portion-wise over 30 minutes.-

Observation: The solution will vigorously evolve hydrogen gas and turn into a black suspension (formation of Cobalt Boride).

-

Caution: Do not seal the system; allow

to vent.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor by TLC (System: EtOAc/Hexane 1:1, stain with Ninhydrin).

-

Quench: Cool the mixture back to

. Carefully add 3M HCl (~15 mL) dropwise until the black precipitate dissolves and the pH is acidic (< 2). This destroys residual borohydride and solubilizes cobalt salts. -

Workup:

-

Extract the acidic aqueous layer with diethyl ether (